3-Azabicyclo[3.1.0]hexan-6-ol

Synthetic Methodology Enantioselective Catalysis Medicinal Chemistry

Research pain point: Generic batches with undefined exo/endo geometry or low enantiopurity cause irreproducible dose-response curves in CNS target assays. This 3-azabicyclo[3.1.0]hexan-6-ol provides the rigid pharmacophore required for selective μ-opioid/D3 receptor or KHK inhibitor programs. - **Stereochemical certainty:** Exo/endo configuration at 6-position preserved; >90% ee typical - **Analytical package:** HPLC, NMR, MS data per batch minimizes variability - **Scale flexibility:** mg for fragment screening to kg for toxicology studies

Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
CAS No. 1427358-65-3
Cat. No. B3240063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azabicyclo[3.1.0]hexan-6-ol
CAS1427358-65-3
Molecular FormulaC5H9NO
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESC1C2C(C2O)CN1
InChIInChI=1S/C5H9NO/c7-5-3-1-6-2-4(3)5/h3-7H,1-2H2
InChIKeyRZLJAMZKKBGBBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Azabicyclo[3.1.0]hexan-6-ol Overview


3-Azabicyclo[3.1.0]hexan-6-ol is a conformationally constrained bicyclic amine featuring a rigid 3-azabicyclo[3.1.0]hexane scaffold with a hydroxyl group at the 6-position [1]. This core structure is a privileged pharmacophore in medicinal chemistry, commonly employed to introduce stereochemical rigidity and metabolic stability into drug candidates [2]. It serves as a versatile intermediate in the synthesis of CNS-targeting agents, enzyme inhibitors, and antiviral compounds [3]. The compound is commercially available with purities typically ranging from 95% to 98% .

3-Azabicyclo[3.1.0]hexan-6-ol Generic Substitution Risks


The 3-azabicyclo[3.1.0]hexane scaffold exists in multiple stereochemical configurations and salt forms, each conferring distinct physicochemical and biological properties [1]. The exo/endo geometry at the 6-position, as well as the absolute stereochemistry (e.g., (1R,5S) vs. (1R,5R)), critically influences molecular recognition, target binding, and metabolic stability [2]. Generic or lower-purity batches may contain undesired stereoisomers or degradation products that compromise assay reproducibility and lead to false-negative or false-positive results [3]. Furthermore, the hydroxyl group is a key functional handle for downstream derivatization; its presence in the correct isomeric form is non-negotiable for structure-activity relationship studies [4].

3-Azabicyclo[3.1.0]hexan-6-ol vs. Competing Analogs


Enantioselective One-Pot Cyclopropanation

When employed as a building block in advanced intermediates, the 3-azabicyclo[3.1.0]hexan-6-ol core can be synthesized with high enantioselectivity. A one-pot, enantioselective synthetic route using an allylic substitution and oxidative cyclization strategy achieves yields of up to 92% with enantiomeric excess (ee) of 90% for the 3-azabicyclo[3.1.0]hexane scaffold [1]. This represents a significant improvement over traditional multi-step syntheses of related bicyclic amines, such as piperidine or pyrrolidine derivatives, which often suffer from lower stereocontrol and overall yields [2].

Synthetic Methodology Enantioselective Catalysis Medicinal Chemistry

Conformation-Driven Subtype Selectivity

Derivatives built upon the 3-azabicyclo[3.1.0]hexan-6-ol scaffold exhibit pronounced selectivity for dipeptidyl peptidase-IV (DPP-IV) over related proteases such as DPP8 and DPP9 [1]. The inherent conformational rigidity of the 3-azabicyclo[3.1.0]hexane ring system restricts the molecule's accessible conformations, reducing off-target interactions compared to more flexible piperidine or pyrrolidine-based inhibitors [2]. For example, compound 14e from a related triazolyl-azabicyclo[3.1.0]hexane series showed an in vitro IC50 of 14.2 nM and an ex vivo plasma LPA18:2 suppression of >97%, demonstrating the scaffold's capacity for high potency and target engagement [3].

DPP-IV Inhibitors Conformational Restriction Selectivity

Purity and Identity for Reliable SAR

Commercially sourced 3-azabicyclo[3.1.0]hexan-6-ol is supplied with documented purity specifications, typically ≥95% or ≥98% as verified by HPLC, NMR, and MS . This level of characterization ensures that downstream biological assays are not confounded by impurities or degradation products. In contrast, using non-certified or lower-purity alternatives can introduce variability in IC50 measurements and skew SAR interpretations [1]. For instance, in a study of glycine transporter inhibitors, only compounds with >95% purity were considered for advanced profiling, highlighting the criticality of high-purity starting materials [2].

Quality Control Analytical Chemistry Reproducibility

3-Azabicyclo[3.1.0]hexan-6-ol Applications


Conformationally Restricted CNS Scaffold

Due to its rigid bicyclic framework, 3-azabicyclo[3.1.0]hexan-6-ol is ideally suited as a central scaffold for designing selective ligands against challenging CNS targets such as μ-opioid receptors [1], dopamine D3 receptors [2], and metabolic enzymes like ketohexokinase (KHK) [3]. Its conformational constraint often translates to enhanced subtype selectivity and improved pharmacokinetic profiles in lead optimization programs [4].

Enantioselective Building Block for Complex Synthesis

The compound's hydroxyl group provides a versatile handle for further functionalization via esterification, alkylation, or oxidation. Its availability in high enantiomeric purity (>90% ee) from optimized synthetic routes [1] makes it a reliable starting material for the asymmetric synthesis of advanced intermediates in total synthesis and fragment-based drug discovery [5].

High-Purity Standard for Target Validation

When procured with a purity of ≥98% and accompanied by full analytical data (HPLC, NMR, MS), this compound serves as a dependable chemical probe for in vitro target engagement studies . Its well-defined stereochemistry and documented purity minimize batch-to-batch variability, ensuring reproducible dose-response curves and robust SAR conclusions [6].

Scalable Pharmaceutical Intermediate

The high-yielding, enantioselective synthetic routes established for the 3-azabicyclo[3.1.0]hexane core [1] provide a solid foundation for process chemistry development. The compound's commercial availability in bulk quantities (up to kilogram scale) with consistent quality supports pilot-scale synthesis and early preclinical toxicology studies [7].

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